molecular formula C29H27F3N4S2 B228625 10-{3-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine

10-{3-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B228625
M. Wt: 552.7 g/mol
InChI Key: KHQRDZVYIGQOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine is a complex organic molecule that features a phenothiazine core with various functional groups attached

Properties

Molecular Formula

C29H27F3N4S2

Molecular Weight

552.7 g/mol

IUPAC Name

10-[3-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine

InChI

InChI=1S/C29H27F3N4S2/c30-29(31,32)22-11-12-27-25(19-22)36(24-9-4-5-10-26(24)38-27)14-6-13-34-15-17-35(18-16-34)28-33-23(20-37-28)21-7-2-1-3-8-21/h1-5,7-12,19-20H,6,13-18H2

InChI Key

KHQRDZVYIGQOFQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=NC(=CS5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core is then functionalized with a trifluoromethyl group and a piperazine moietyCommon reagents used in these reactions include trifluoromethyl iodide, piperazine, and thiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown promise as an antifungal agent. Studies have demonstrated its efficacy against various pathogenic fungi, including Candida albicans .

Medicine

In medicine, the compound is being investigated for its potential use in treating fungal infections. Its ability to induce oxidative damage in fungal cells makes it a promising candidate for further development .

Industry

Industrially, the compound could be used in the development of new antifungal drugs. Its broad-spectrum activity and low cytotoxicity make it an attractive option for pharmaceutical companies .

Mechanism of Action

The compound exerts its antifungal effects by inducing oxidative damage in fungal cells. It increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death. The molecular targets involved in this process include genes related to the anti-oxidative stress response, such as CAP1, CTA1, TRR1, and SODs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)phenothiazine apart is its combination of a phenothiazine core with a trifluoromethyl group and a thiazole ring. This unique structure contributes to its high efficacy and broad-spectrum activity against various fungal pathogens .

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